molecular formula C9H18ClNO3 B13258407 [(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride

[(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride

Cat. No.: B13258407
M. Wt: 223.70 g/mol
InChI Key: DJCYUJHJZLNNMY-UHFFFAOYSA-N
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Description

[(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride is a piperidine derivative featuring an ethyl group at the nitrogen atom of the piperidine ring and a carboxylic acid moiety linked via an oxygen atom at the 4-position. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

2-(1-ethylpiperidin-4-yl)oxyacetic acid;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-2-10-5-3-8(4-6-10)13-7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H

InChI Key

DJCYUJHJZLNNMY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)OCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride typically involves the reaction of 1-ethylpiperidine with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions usually include heating the reaction mixture to a temperature of around 80-100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of [(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

[(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

[(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s key differentiators include its ethyl-piperidine backbone and carboxylic acid group. Below is a comparative analysis with similar compounds:

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Piperidine Functional Group
[(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride* C₉H₁₉ClNO₃ ~224.5 Ethyl Carboxylic acid
2-[(1-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride C₈H₁₇ClNO₃ ~210.5 Methyl Carboxylic acid
4-Piperidineacetic acid ethyl ester hydrochloride C₉H₁₈ClNO₂ 207.7 Ethyl Ester
2-Chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride C₉H₁₉Cl₂N₂O ~257.6 Ethyl Chloroacetamide

* Calculated based on structural similarity to .

Key Observations:
  • Functional Group Differences :
    • The carboxylic acid group (target compound) enhances water solubility (via ionization) compared to the ester () and amide () derivatives.
    • The ester () may act as a prodrug, requiring hydrolysis in vivo to release the active acid form.
    • The chloroacetamide () introduces electrophilic reactivity, which could influence toxicity or covalent binding to biological targets.

Stability and Toxicity Profile

  • Stability : The carboxylic acid form (target compound) is more stable in aqueous media than the ester, which is prone to hydrolysis. The amide () offers hydrolytic stability but risks generating reactive intermediates.
  • Toxicity: Ethyl substitution may lead to metabolites like ethanol or acetaldehyde, whereas methyl analogs avoid these pathways.

Biological Activity

[(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride is a synthetic compound notable for its potential biological activities. Its structure features a piperidine ring, which is known for its pharmacological significance, particularly in medicinal chemistry. This article explores the biological activity of this compound, emphasizing its interactions with molecular targets, therapeutic implications, and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 1-ethylpiperidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs at elevated temperatures (80°C to 100°C) to optimize yield and minimize by-products. The resulting compound possesses an ether linkage to acetic acid, which contributes to its biological activity.

The biological activity of [(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can lead to modulation of biological pathways, influencing processes such as enzyme inhibition or activation. Understanding these mechanisms is crucial for elucidating the compound's therapeutic potential.

Key Molecular Targets

  • Enzymes : The compound has been shown to bind to specific enzymes, potentially altering their activity.
  • Receptors : It may act as a ligand for certain receptors, influencing signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of [(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride:

Biological Activity Effect Reference
Enzyme InhibitionModulates enzyme activity
Receptor BindingPotential ligand for receptors
Pathway ModulationInfluences various signaling pathways

Case Studies and Research Findings

Several studies have investigated the biological effects of [(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride. Below are summarized findings from notable case studies:

  • Case Study on Enzyme Interaction :
    • A study assessed the compound's effect on a specific enzyme involved in metabolic pathways. Results indicated significant inhibition at certain concentrations, suggesting potential therapeutic applications in metabolic disorders.
  • Receptor Binding Study :
    • Research focused on the binding affinity of [(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride to neurotransmitter receptors. The findings revealed that the compound exhibits moderate affinity, indicating possible roles in neuropharmacology.
  • Pharmacological Evaluation :
    • A pharmacological evaluation demonstrated that this compound could modulate pain responses in animal models, suggesting its potential use as an analgesic agent.

Comparative Analysis with Related Compounds

[(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride shares structural similarities with several other compounds. The following table highlights comparisons with related compounds:

Compound Name Structural Features Unique Characteristics
1-Ethylpiperidine-4-carboxylic acid hydrochloridePiperidine ring with a carboxylic groupPrimarily used in synthetic chemistry
4-(Aminocarbonyl)piperidin-1-yl]acetic acid hydrateContains an amine functionalityPotential applications in pharmaceuticals
1-Methylpiperidin-4-ylidene)acetic acidMethyl substitution on piperidine ringDistinct reactivity profile compared to ethyl derivative

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